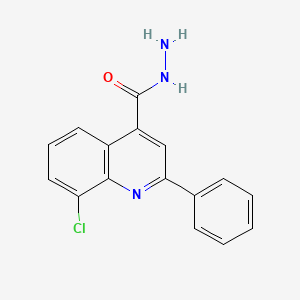

8-Chloro-2-phenylquinoline-4-carbohydrazide

Description

8-Chloro-2-phenylquinoline-4-carbohydrazide (CAS: 854867-67-7, Molecular Formula: C₁₆H₁₂ClN₃O, Molecular Weight: 297.75) is a quinoline derivative functionalized with a phenyl group at position 2, a chlorine atom at position 8, and a carbohydrazide group at position 2. Its structure allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

8-chloro-2-phenylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-8-4-7-11-12(16(21)20-18)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYHUJEYPLOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 8-chloro-2-phenylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions

Chemical Reactions Analysis

8-Chloro-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

8-Chloro-2-phenylquinoline-4-carbohydrazide serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts to corresponding quinoline derivatives.

- Reduction : Yields hydrazine derivatives.

- Substitution : The chloro group can be replaced with other nucleophiles under suitable conditions.

These reactions utilize common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions . Its mechanism involves forming hydrogen bonds with active sites of enzymes, which can inhibit their activity and affect biochemical pathways.

Case Study: Enzyme Inhibition

- A study demonstrated that this compound exhibited significant inhibitory effects on enzymes involved in cancer progression, such as EGFR kinase, with an IC50 value of 0.22 μM .

Medicine

Ongoing research investigates the compound's potential therapeutic effects, particularly in drug development. Its biological activities include:

-

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation across various cell lines.

Cell Line IC50 (μM) Comparison Drug Comparison Drug IC50 (μM) Cancer Cell Line A 0.22 Lapatinib 0.18 - Apoptosis Induction : It induces apoptosis in cancer cells by upregulating p53 and caspase pathways .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for formulating specialized chemicals that can enhance product performance across various sectors.

Biological Activities

Research highlights several biological activities associated with derivatives of this compound:

-

Antimicrobial Activity : Studies indicate that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 4–16 Escherichia coli <1 × 10−5

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorophenyl Substitution

Several analogs differ in the chlorine substitution pattern on the phenyl ring:

- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 884837-13-2): Chlorine at the para position of the phenyl ring.

- 2-(3-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 886628-78-0): Chlorine at the meta position.

- 2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 379255-16-0): Chlorine at the ortho position.

Key Findings :

- All isomers share the same molecular formula and weight but exhibit distinct physicochemical properties due to steric and electronic effects. For example, ortho-substituted derivatives may show reduced solubility compared to para isomers due to increased steric hindrance .

- Antimicrobial studies on similar hydrazones (e.g., 4-(2-heterylidenehydrazinyl)-7-chloroquinolines) suggest that substitution patterns influence activity. Para-substituted derivatives often exhibit enhanced potency due to optimal electronic interactions with microbial targets .

Table 1: Positional Isomers of Chlorophenyl Derivatives

| Compound Name | CAS Number | Substituent Position | Molecular Weight |

|---|---|---|---|

| 2-(4-Chlorophenyl)-4-carbohydrazide | 884837-13-2 | Para | 297.75 |

| 2-(3-Chlorophenyl)-4-carbohydrazide | 886628-78-0 | Meta | 297.75 |

| 2-(2-Chlorophenyl)-4-carbohydrazide | 379255-16-0 | Ortho | 297.75 |

Functional Group Variations

Carboxylic Acid vs. Carbohydrazide

- 8-Chloro-2-phenylquinoline-4-carboxylic acid (CAS: 30333-56-3): Replaces the carbohydrazide with a carboxylic acid group.

- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS: 863180-69-2): Additional chlorine substituents enhance lipophilicity.

Key Findings :

- Carboxylic acid derivatives are more reactive in esterification or amidation reactions, whereas carbohydrazides serve as intermediates for hydrazone formation .

Table 2: Functional Group Comparison

| Compound Name | Functional Group | Solubility (DMSO) | Reactivity |

|---|---|---|---|

| 8-Chloro-2-phenylquinoline-4-carbohydrazide | Carbohydrazide | High | Forms hydrazones |

| 8-Chloro-2-phenylquinoline-4-carboxylic acid | Carboxylic acid | Moderate | Esterification |

Substituent Modifications on the Phenyl Ring

- 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide (CAS: 588711-80-2): An ethyl group at the para position increases lipophilicity.

- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 401604-07-7): Methyl substitution enhances metabolic stability.

Key Findings :

Tetrahydroquinoline Derivatives

- 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline: The tetrahydroquinoline core reduces aromaticity, altering electronic properties.

Key Findings :

- Tetrahydroquinolines exhibit distinct π-π stacking interactions, as observed in crystal structures (e.g., dimer formation with a 3.756 Å distance) .

- Reduced planarity may decrease intercalation with DNA but improve selectivity for enzyme targets .

Biological Activity

8-Chloro-2-phenylquinoline-4-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 297.74 g/mol. Its structure features a quinoline ring with a chloro substituent at the 8-position and a phenyl group at the 2-position, along with a carbohydrazide functional group at the 4-position. These structural characteristics contribute to its reactivity and biological activity.

The mechanism of action of this compound involves interaction with specific molecular targets, particularly enzymes and proteins. The carbohydrazide moiety can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. This inhibition can significantly alter various biochemical pathways, impacting cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that derivatives of quinoline compounds, including this compound, exhibit several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes involved in cancer progression, such as EGFR kinase. In one study, it displayed an IC50 value of 0.22 μM, comparable to established inhibitors like Lapatinib (IC50 = 0.18 μM) .

- Apoptosis Induction : The compound has been found to induce apoptosis in cancer cells by upregulating p53 and caspase pathways. Flow cytometric assessments revealed significant alterations in the cell cycle distribution, with an increase in G1 phase cells and a decrease in S and G2/M phases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Pyridin-4-yl)quinoline-4-carbohydrazide | Contains a pyridine instead of phenyl | Exhibits different biological activity profiles |

| N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-phenylquinoline | Incorporates a tert-butyl group | Enhanced lipophilicity may influence bioavailability |

| 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid | Features a benzofuran moiety | Known for specific anti-inflammatory properties |

Case Studies

- Cytotoxicity Assessment : A recent study evaluated the cytotoxic potential of several quinoline derivatives against MCF-7 breast cancer cells. The most active derivative showed an IC50 value of 2.71 μM and induced significant apoptosis through caspase activation .

- Enzyme Interaction Studies : Molecular docking studies have illustrated how this compound interacts with histone deacetylases (HDACs), suggesting its potential as an HDAC inhibitor in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Chloro-2-phenylquinoline-4-carbohydrazide, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation of 8-chloro-2-phenylquinoline-4-carboxylic acid with hydrazine hydrate. Key parameters include solvent choice (ethanol/methanol for polarity control), temperature (60–80°C to balance reaction rate and side-product formation), and stoichiometric ratios (excess hydrazine to drive completion). Purification via recrystallization or column chromatography is critical to achieve >95% purity . For analogs like 8-fluoroquinoline derivatives, similar protocols apply but require halogen-specific adjustments (e.g., inert atmospheres for moisture-sensitive intermediates) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm hydrazide formation (e.g., NH-NH protons at δ 8.5–9.5 ppm) and aromatic substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 328.05 for CHClNO) .

- X-ray Crystallography : Resolve stereoelectronic effects using SHELX software for small-molecule refinement. For example, analogous quinoline structures (e.g., 8-(4-chlorobenzylidene) derivatives) were solved via single-crystal diffraction (space group P1, R factor < 0.05) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. fluoro at position 8) impact the compound’s biological activity and mechanism of action?

- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models reveal that:

- Chlorine enhances electrophilicity and target binding (e.g., 8-chloro derivatives show 2.5-fold higher kinase inhibition vs. 8-fluoro analogs) .

- Hydrazide moiety enables chelation with metal ions (e.g., Fe) in enzyme active sites, as shown in fluorescence quenching assays .

- Experimental Design : Test analogs in dose-response assays (IC determination) and use DFT calculations to map electrostatic potential surfaces for binding site predictions .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing .

- Solubility Optimization : Employ DMSO/PBS co-solvents (<1% DMSO to avoid cytotoxicity) .

- Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC (e.g., >98% purity for 8-chloro-2,6-dimethyl analogs) .

Q. What computational and experimental approaches are recommended for elucidating the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. For example, 8-chloro derivatives show t > 60 mins in CYP3A4-dominated metabolism .

- Docking Simulations : Use AutoDock Vina to predict interactions with CYP450 isoforms. Hydrazide groups often form H-bonds with heme cofactors, reducing metabolic clearance .

- Isotope Labeling : Track metabolites using C-labeled hydrazide moieties in radio-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.